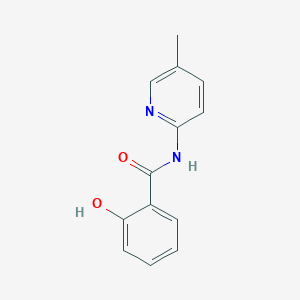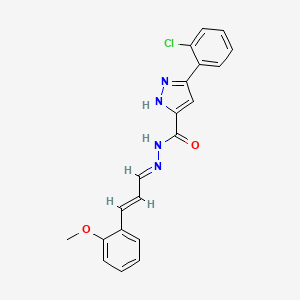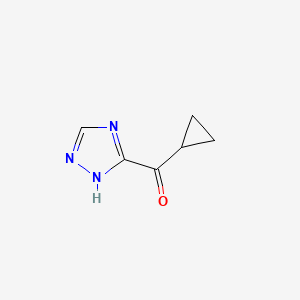![molecular formula C9H14N4O B2939569 2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide CAS No. 70438-96-9](/img/structure/B2939569.png)
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide (CDMAA) is an organic compound with an interesting range of properties and applications. It is a highly efficient and versatile molecule that has been used in various scientific research applications for many years. CDMAA is a versatile organic compound with a wide range of applications in the laboratory. It is used as a reagent for organic synthesis, a catalyst for chemical reactions, and a building block for various materials. In addition, CDMAA has been used in a variety of biochemical and physiological studies for its unique properties.
Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
The reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides, in the presence of sodium hydride, demonstrated the synthesis of pyrimidine derivatives. This method provides a pathway for creating polyfunctionalized pyrimidines, which were further used to synthesize fused pyrimidine derivatives, showcasing the compound's role in the development of novel heterocyclic compounds (Kohra, Tominaga, & Hosomi, 1988).
Preparation of 1,3-Selenazin-4-Ones
Research on 2-Cyano-3-hydroseleno-3-(methylthio)acrylamide interacting with carbonyl compounds and aroyl chlorides resulted in the formation of 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones. This illustrates the compound's utility in synthesizing novel selenazin-4-ones with potential chemical applications (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Antioxidant Activities of Novel Compounds
A study on 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide led to the synthesis of novel indane-amide containing compounds with significant antioxidant activity. This research highlights the biological significance of these compounds, suggesting their potential in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Polymerization Applications
Controlled polymerization of (meth)acrylamides, using the initiating system methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine, demonstrates the role of similar compounds in achieving controlled polymerization with applications in creating polymers with low polydispersity (Teodorescu & Matyjaszewski, 2000).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers for solar cell applications, using donor, electron-conducting, and anchoring groups, showcases the utility of similar cyanoacrylic acid compounds in enhancing photovoltaic efficiency. This research underscores the compound's potential in the development of high-efficiency solar cells (Kim et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3/b8-6+,11-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHNUVZLDUYNY-BEQOJEFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)



![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)

![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2939502.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)
